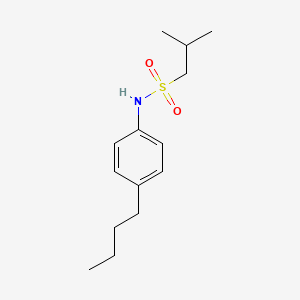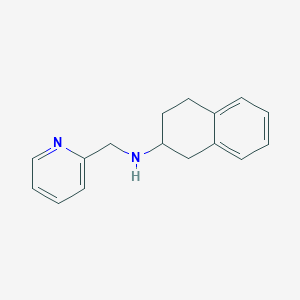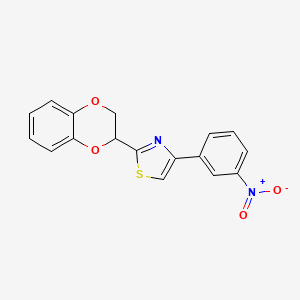![molecular formula C20H24N2O3S B5175273 N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as ADMB, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ADMB is a complex molecule with a unique structure that makes it an attractive target for synthesis and research.
科学研究应用
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide exhibits potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been investigated for its potential applications in material science, including the development of new types of polymers and coatings.
作用机制
The exact mechanism of action of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of inflammation and pain. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to modulate the expression of various genes involved in cancer cell growth and inflammation. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
The advantages of using N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in lab experiments include its potent inhibitory activity against cancer cells and its low toxicity and high selectivity. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide also exhibits good solubility in various solvents, making it easy to handle and manipulate in lab settings. However, the synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is challenging and requires specialized knowledge and skills in organic chemistry. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. One area of interest is the development of new anticancer drugs based on the structure of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. Researchers are also investigating the potential applications of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in material science, including the development of new types of polymers and coatings. In addition, more research is needed to fully understand the mechanism of action of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide and its effects on various biochemical and physiological processes. Finally, studies are needed to investigate the potential side effects of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide and its safety profile in humans.
合成方法
The synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide involves a multi-step process that requires specialized knowledge and skills in organic chemistry. The initial step involves the preparation of 3,4-dimethylbenzaldehyde, which is then reacted with methylsulfonyl chloride to form 3,4-dimethylbenzaldehyde methylsulfonate. The resulting product is then reacted with N-allyl-4-aminobenzamide to produce N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. The synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is challenging due to the complex nature of its structure and requires careful optimization of reaction conditions to achieve high yields.
属性
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-12-21-20(23)18-9-7-17(8-10-18)14-22(26(4,24)25)19-11-6-15(2)16(3)13-19/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKSXFUTRQPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC=C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)


![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)